

physical and chemical properties of 5-Chloro-2-methoxyisonicotinic acid

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyisonicotinic acid

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An In-depth Technical Guide to 5-Chloro-2-methoxyisonicotinic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Chloro-2-methoxyisonicotinic acid**, a key intermediate in the development of novel agrochemicals and pharmaceuticals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical insights, and field-proven experimental methodologies for its characterization.

Introduction and Molecular Architecture

5-Chloro-2-methoxyisonicotinic acid, bearing the CAS Number 88912-22-5, is a substituted pyridine carboxylic acid. Its molecular structure, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylic acid at the 4-position of the pyridine ring, bestows upon it a unique combination of electronic and steric properties that are pivotal to its utility as a synthetic building block.

The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. Understanding these fundamental characteristics is crucial for its effective application in complex synthetic pathways.

Figure 1: 2D structure of **5-Chloro-2-methoxyisonicotinic acid**.

Physical Properties

Precise experimental data for the physical properties of **5-Chloro-2-methoxyisonicotinic acid** are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and calculated values. It is imperative for researchers to determine these properties experimentally for any new batch of material.

Property	Value	Source
CAS Number	88912-22-5	[2] [3] [4] [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₇ H ₆ CINO ₃	[8]
Molecular Weight	187.58 g/mol	[2] [4]
Appearance	Solid (predicted)	General knowledge
Melting Point	No data available	
Boiling Point	No data available	[4]
Solubility	No data available	
pKa	No data available	

Chemical Properties and Reactivity

The chemical behavior of **5-Chloro-2-methoxyisonicotinic acid** is dictated by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the methoxy and chloro substituents.

Acidity and pKa Considerations

While an experimental pKa value is not available, we can infer its approximate acidity based on related structures. The parent compound, isonicotinic acid, has a pKa of approximately 4.9. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid. Conversely, the methoxy group, which can donate electron density through resonance, may slightly decrease the acidity. Theoretical calculations on

substituted pyridines suggest that the precise pKa is a sensitive function of the position and nature of the substituents.[2][11]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety is expected to undergo typical reactions, such as:

- Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
- Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine to yield an amide.
- Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of the chlorine atom further deactivates the ring. Nucleophilic aromatic substitution, however, is a potential reaction pathway, particularly at the positions activated by the electron-withdrawing groups.

Synthesis and Spectroscopic Characterization

Detailed, peer-reviewed synthesis and spectroscopic data for **5-Chloro-2-methoxyisonicotinic acid** are not readily found in the scientific literature. Chemical suppliers list the compound, indicating its successful synthesis, though the specific routes are often proprietary.[3][4][5][6][7][8][9][10]

A plausible synthetic approach could involve the oxidation of a corresponding 4-alkylpyridine precursor, followed by chlorination and methylation, although the specific order of these steps would be critical to achieving the desired isomer.

For the purpose of this guide, we provide standardized, field-proven protocols for the characterization of a novel substituted isonicotinic acid derivative.

Experimental Protocol: Determination of pKa via Potentiometric Titration

Rationale: This method allows for the precise determination of the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

- **Preparation of the Analyte Solution:** Accurately weigh approximately 10-20 mg of **5-Chloro-2-methoxyisonicotinic acid** and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but it is crucial to report the solvent system as it will affect the pKa value.
- **Titrant Preparation:** Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
- **Titration Setup:** Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration Procedure:** Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

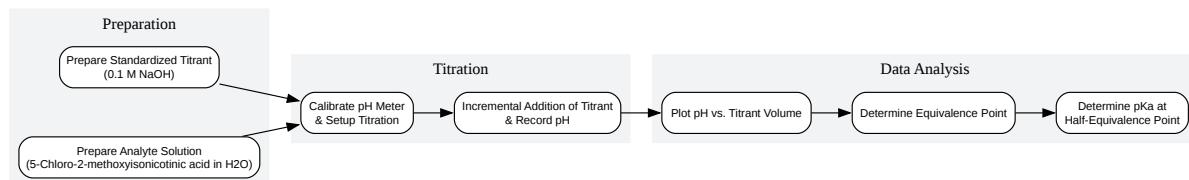
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Figure 2: Workflow for pKa determination by potentiometric titration.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the structure and general principles of spectroscopy.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the chloro and methoxy groups. The methoxy protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet that is exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be indicative of the electronic effects of the substituents.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O stretches for the methoxy and carboxylic acid groups, and various C-H and C=C/C=N stretching and bending vibrations characteristic of the substituted pyridine ring.

- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak (M^+) and an $M+2$ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid and methoxy groups.

Applications in Research and Development

5-Chloro-2-methoxyisonicotinic acid is a valuable intermediate in organic synthesis.^[1] Its utility stems from the ability to further functionalize the molecule at the carboxylic acid group, or potentially through modification of the pyridine ring. This makes it an attractive starting material for the synthesis of compound libraries in drug discovery and agrochemical research, where substituted pyridines are a common structural motif.

Conclusion

5-Chloro-2-methoxyisonicotinic acid is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical and chemical data is not yet available in the public domain, this guide provides a framework for its characterization based on established chemical principles and methodologies. It is the author's hope that this document will serve as a valuable resource for scientists working with this and related compounds, and encourage the publication of more detailed experimental data to further enrich our collective understanding.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 88912-22-5|5-Chloro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]
- 5. 5-Chloro-2-methoxyisonicotinic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 6. arctomsci.com [arctomsci.com]
- 7. 5-Chloro-2-methoxyisonicotinic acid - 羰基化合物 - 西典实验 [seedior.com]
- 8. 5-CHLORO-2-METHOXYISONICOTINIC ACID | CAS 88912-22-5 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 9. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 10. 5-氯-2-甲氧基异烟酸 - CAS:88912-22-5 - 上海圆创生物科技有限公司 [shycbio.com]
- 11. researchgate.net [researchgate.net]
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